Cf1743

Antiviral Drug Discovery Herpes Zoster VZV Inhibition

Cf1743 is a subnanomolar VZV-specific bicyclic nucleoside analogue (BCNA) with complete selectivity over HSV-1/2. With EC50 values of 0.1–1 nM, it provides a 10,000-fold potency differential over acyclovir—the gold-standard positive control for VZV plaque reduction and viral yield assays. Its low aqueous solubility and dermal retention profile make it the ideal parent molecule for prodrug design and topical formulation studies. Essential for comparative antiviral selectivity research.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
CAS No. 319425-66-6
Cat. No. B1668460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCf1743
CAS319425-66-6
SynonymsCf 1743
Cf-1743
Cf1743
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)CO)O
InChIInChI=1S/C22H26N2O5/c1-2-3-4-5-14-6-8-15(9-7-14)18-10-16-12-24(22(27)23-21(16)29-18)20-11-17(26)19(13-25)28-20/h6-10,12,17,19-20,25-26H,2-5,11,13H2,1H3/t17-,19+,20+/m0/s1
InChIKeyMFGSDSRTGUVZQG-DFQSSKMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cf1743 (CAS 319425-66-6): Potent Anti-VZV Bicyclic Nucleoside Analogue for Herpes Zoster Research


Cf1743 (CAS 319425-66-6), also known as 3-(2-deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one, is a bicyclic furanopyrimidine nucleoside analogue (BCNA) . It acts as a potent and highly selective inhibitor of varicella-zoster virus (VZV) replication, targeting VZV DNA polymerase following activation by the viral thymidine kinase (TK) [1]. Cf1743 demonstrates nanomolar to subnanomolar in vitro antiviral activity against a broad range of VZV isolates, representing a significant potency improvement over established anti-VZV agents such as acyclovir and brivudine [2].

Critical Procurement Note: Why In-Class Substitution of Cf1743 Compromises VZV Research Models


While Cf1743 is a member of the bicyclic nucleoside analogue (BCNA) class, its distinct aryl substitution pattern (para-pentylphenyl) and resulting physicochemical properties—namely high lipophilicity and unique target engagement kinetics—cannot be generalized across the BCNA family or substituted with traditional anti-VZV nucleosides [1]. Unlike acyclovir or penciclovir, which depend on viral TK for initial monophosphorylation, Cf1743 exhibits a distinct activation pathway and demonstrates complete selectivity for VZV over other herpesviruses (e.g., HSV-1, HSV-2), a property not shared by most broad-spectrum antivirals [2]. Furthermore, its extremely low aqueous solubility and resultant poor oral bioavailability (~14%) dictate that research applications requiring systemic exposure must consider its specific prodrug, FV-100, or specialized formulations—a limitation not present with water-soluble alternatives like acyclovir [3].

Cf1743 (CAS 319425-66-6) Quantitative Differentiation Evidence vs. Comparator Anti-VZV Agents


Superior Anti-VZV Potency: Cf1743 EC50 Values vs. Acyclovir, Penciclovir, and Brivudine

Cf1743 demonstrates significantly greater antiviral potency against VZV replication compared to established nucleoside analogues. In vitro, Cf1743 inhibits VZV laboratory strains and clinical isolates at subnanomolar concentrations [1]. Specifically, EC50 values for Cf1743 range from 0.1 to 1 nM, representing a ~10,000-fold higher potency than acyclovir and penciclovir, and a ~10-fold higher potency than brivudine (BVDU) [2].

Antiviral Drug Discovery Herpes Zoster VZV Inhibition

Unmatched VZV Selectivity: Absence of Activity Against HSV-1 and HSV-2

In contrast to broad-spectrum anti-herpes agents, Cf1743 exhibits exclusive activity against VZV. The compound demonstrates no detectable inhibitory activity against herpes simplex virus type 1 (HSV-1) or type 2 (HSV-2) at concentrations up to 100 µM [1]. This high degree of selectivity is a hallmark of the BCNA class and is not observed with first-line agents like acyclovir, which are active against both HSV and VZV .

Viral Specificity Herpesviridae Selectivity Off-Target Activity

Favorable Therapeutic Index: High Selectivity Driven by Low Cytotoxicity

The potent antiviral activity of Cf1743 is complemented by very low inherent cytotoxicity. In cell culture, Cf1743 displays little to no detectable toxicity at micromolar concentrations, resulting in a high selectivity index (SI, CC50/EC50) of up to 10⁶ [1]. This is a direct consequence of its subnanomolar EC50 combined with a CC50 that exceeds the highest tested concentrations (typically >100 µM) [2].

Selectivity Index Cytotoxicity Profiling Safety Margin

Comparative Dermal Delivery: Cf1743 Skin Penetration vs. Aciclovir

In a comparative in vitro study using porcine ear skin, Cf1743 demonstrated distinct dermal delivery characteristics. When formulated in a propylene glycol/aqueous cream, the cumulative amount of Cf1743 permeated into the skin after 48 hours was 0.25 ± 0.07 µg/cm² [1]. This was significantly lower than the permeation of aciclovir (2.80 ± 0.54 µg/cm²) from an equivalent formulation, indicating that the high lipophilicity of Cf1743 results in skin retention rather than rapid transdermal flux .

Topical Formulation Dermal Pharmacokinetics Drug Delivery

Oral Bioavailability Limitation: Prodrug Requirement for Systemic Exposure

Despite its exceptional in vitro potency, Cf1743 exhibits poor oral bioavailability of approximately 14% in rodent models due to its very low aqueous solubility [1]. This limitation is not shared by more water-soluble antivirals like acyclovir (oral bioavailability 10-20% but with sufficient solubility for formulation) or valacyclovir (oral bioavailability ~54%). Consequently, preclinical in vivo studies requiring systemic exposure must utilize the 5′-valyl ester prodrug, FV-100, which achieves an 8-10 fold increase in bioavailability compared to the parent compound [2].

Pharmacokinetics Prodrug Strategy Oral Absorption

Optimized Research Applications for Cf1743 (CAS 319425-66-6) Based on Evidence-Based Differentiation


In Vitro Potency Benchmarking: VZV Replication Inhibition Assays

Cf1743 serves as a critical positive control and benchmark for in vitro anti-VZV drug discovery programs. Its subnanomolar EC50 values (0.1–1 nM) make it an ideal comparator for assessing the relative potency of novel chemical entities in VZV plaque reduction assays or viral yield reduction experiments. The 10,000-fold potency differential over acyclovir provides a robust dynamic range for head-to-head comparisons [1].

Selectivity Profiling: Discriminating VZV-Specific Activity from Broad-Spectrum Antivirals

Given its complete lack of activity against HSV-1 and HSV-2 (EC50 > 100 µM), Cf1743 is an essential tool in virology labs conducting comparative antiviral selectivity studies [1]. It allows researchers to definitively distinguish between compounds that target VZV specifically and those with broad anti-herpes activity, a key parameter in understanding mechanism of action and potential for off-target effects [2].

Topical Formulation Development: Ex Vivo Skin Penetration Studies

The characterized dermal delivery profile of Cf1743—specifically its low transdermal flux and high skin retention—makes it an optimal candidate for developing and optimizing topical formulations intended for localized treatment of herpes zoster lesions [1]. Its behavior in Franz cell diffusion models using porcine skin provides a relevant benchmark for assessing novel dermal delivery systems aimed at retaining active drug within the epidermis [2].

Prodrug Design and Pharmacokinetic Research: Validating Enhanced Oral Bioavailability

Cf1743 is indispensable as the parent molecule for prodrug design studies focused on overcoming lipophilicity-driven poor oral absorption [1]. The development of FV-100, which demonstrates an 8-10 fold increase in oral bioavailability, serves as a case study in medicinal chemistry for improving systemic exposure of highly potent but poorly soluble nucleoside analogues. Researchers can utilize Cf1743 in vitro to screen for activation of prodrug candidates by target enzymes (e.g., DPPIV/CD26) and in vivo to assess the relative bioavailability enhancement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cf1743

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.